

Technical Guide: NMR Data of 2-Methoxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-3-methylphenylboronic acid

Cat. No.: B1323003

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This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for **2-Methoxy-3-methylphenylboronic acid**. Due to the absence of publicly available experimental NMR spectra for this specific compound, this guide presents predicted ^1H and ^{13}C NMR data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who require an in-depth understanding of the spectroscopic properties of this molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **2-Methoxy-3-methylphenylboronic acid**. These predictions are based on data from analogous compounds such as 2-methoxyphenylboronic acid and 4-methoxy-2-methylphenylboronic acid.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H (ortho to -B(OH) ₂)	7.2 - 7.4	d	7-8	1H
Ar-H (para to -B(OH) ₂)	6.8 - 7.0	t	7-8	1H
Ar-H (ortho to -OCH ₃)	6.7 - 6.9	d	7-8	1H
-OCH ₃	3.8 - 4.0	s	-	3H
-CH ₃	2.2 - 2.4	s	-	3H
-B(OH) ₂	4.5 - 5.5	s (broad)	-	2H

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-B	130 - 135
C-OCH ₃	155 - 160
C-CH ₃	135 - 140
C-H (ortho to -B(OH) ₂)	130 - 135
C-H (para to -B(OH) ₂)	115 - 120
C-H (ortho to -OCH ₃)	110 - 115
-OCH ₃	55 - 60
-CH ₃	15 - 20

Experimental Protocols

A general methodology for the acquisition of NMR spectra for phenylboronic acids is outlined below. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation:

- **Dissolution:** Approximately 5-10 mg of the **2-Methoxy-3-methylphenylboronic acid** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the labile -B(OH)₂ protons.
- **Internal Standard:** A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
- **Transfer:** The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

- **Instrumentation:** Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
- **¹H NMR:**
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **¹³C NMR:**
 - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the ¹³C NMR spectrum.
 - The spectral width is typically set to 200-250 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller

gyromagnetic ratio of the ^{13}C nucleus.

Data Processing:

- **Fourier Transformation:** The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- **Phasing and Baseline Correction:** The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
- **Referencing:** The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
- **Integration and Peak Picking:** The integrated areas of the signals are determined to quantify the relative number of protons, and the chemical shifts of the peaks are recorded.

Visualizations

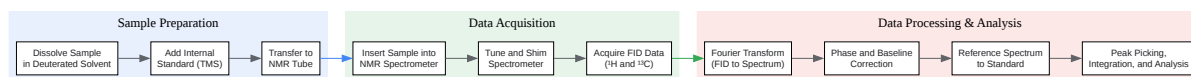
Chemical Structure:

The following diagram illustrates the chemical structure of **2-Methoxy-3-methylphenylboronic acid**.

Caption: Chemical structure of **2-Methoxy-3-methylphenylboronic acid**.

NMR Experimental Workflow:

The diagram below outlines the typical workflow for an NMR experiment, from sample preparation to data analysis.



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Caption: General workflow for an NMR experiment.

- To cite this document: BenchChem. [Technical Guide: NMR Data of 2-Methoxy-3-methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323003#2-methoxy-3-methylphenylboronic-acid-nmr-data\]](https://www.benchchem.com/product/b1323003#2-methoxy-3-methylphenylboronic-acid-nmr-data)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com